![molecular formula C9H19ClN2O3S B1422926 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide CAS No. 1311317-82-4](/img/structure/B1422926.png)
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide
Overview
Description
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is a versatile chemical compound used in scientific research. Its applications range from pharmaceutical studies to organic synthesis. The compound has a molecular weight of 270.78 and a molecular formula of C9H19ClN2O3S .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is defined by its molecular formula, C9H19ClN2O3S . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.78 and a molecular formula of C9H19ClN2O3S . Additional physical and chemical properties such as density, melting point, boiling point, etc., can be found in the MSDS .Scientific Research Applications
Chiral Catalysis
One application of related compounds to 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is in chiral catalysis. For instance, chiral multifunctional phosphine, which is structurally similar, has been used as an efficient catalyst in allylic substitutions of Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan to provide gamma-butenolides in good yields and enantiomeric excesses (Jiang, Shi, & Shi, 2008).
Biochemical Applications
Compounds similar to 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide have been used in the study of biochemical processes. For example, analogues of 2-(methylthio)ethanesulfonate were synthesized and investigated as substrates for methyl-coenzyme M reductase, a key enzyme in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
Chemical Structure and Conformation Studies
Studies have been conducted on the structure and conformation of related acetamide compounds. For instance, conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides have been explored using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015).
Synthesis Research
There is significant research on the synthesis of compounds structurally related to 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide. An example includes the synthesis of Dronedarone Hydrochloride, which involves the use of N-(2-Butylbenzofuran-5-yl) acetamide (Feilong, 2011).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[3-[methylsulfonyl(propan-2-yl)amino]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2O3S/c1-8(2)12(16(3,14)15)6-4-5-11-9(13)7-10/h8H,4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSUTBNSREPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)CCl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



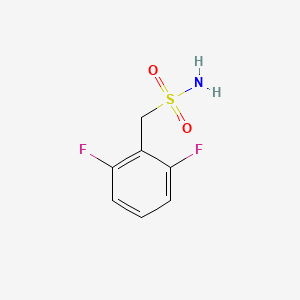
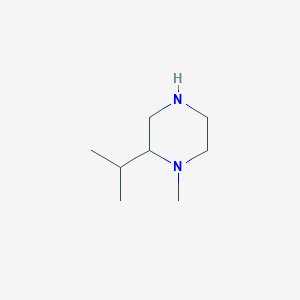
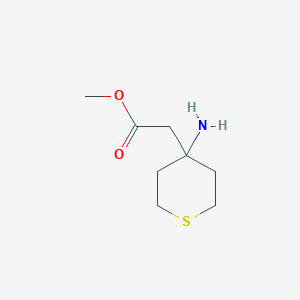
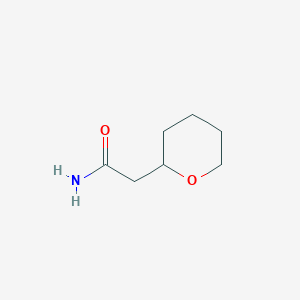
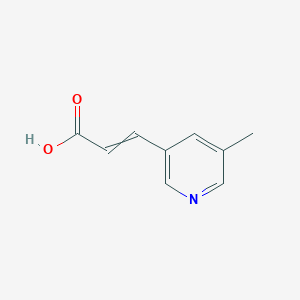
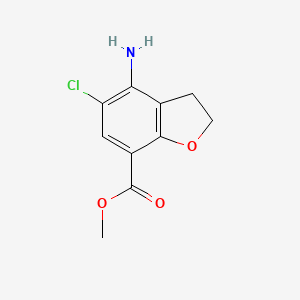
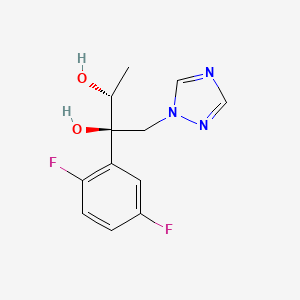
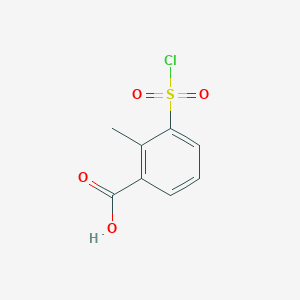
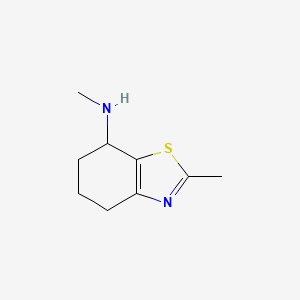
![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
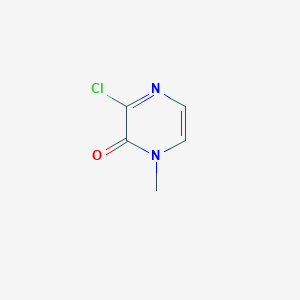
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)